4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid

Medicinal chemistry Coordination chemistry Supramolecular chemistry

4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid (CAS 1249776-67-7) is a 4-amino-substituted picolinic acid (pyridine-2-carboxylic acid) derivative bearing an N-(2-methoxyethyl)-N-methylamino group at the 4-position of the pyridine ring. It belongs to the class of substituted picolinic acids, which have established utility as synthetic intermediates, metal-coordinating ligands, and scaffolds in medicinal chemistry.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 1249776-67-7
Cat. No. B1527217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid
CAS1249776-67-7
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCN(CCOC)C1=CC(=NC=C1)C(=O)O
InChIInChI=1S/C10H14N2O3/c1-12(5-6-15-2)8-3-4-11-9(7-8)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)
InChIKeyYRIPALMOFCYREJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid (CAS 1249776-67-7): Physicochemical Identity and Class Positioning


4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid (CAS 1249776-67-7) is a 4-amino-substituted picolinic acid (pyridine-2-carboxylic acid) derivative bearing an N-(2-methoxyethyl)-N-methylamino group at the 4-position of the pyridine ring [1]. It belongs to the class of substituted picolinic acids, which have established utility as synthetic intermediates, metal-coordinating ligands, and scaffolds in medicinal chemistry [2]. The compound has a molecular formula of C10H14N2O3, a molecular weight of 210.23 g/mol, a computed XLogP3 of 0.7, and a topological polar surface area (TPSA) of 62.7 Ų [1]. It is supplied by multiple international vendors as a research-grade building block at purities ranging from 95% to 98% .

Why 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid Cannot Be Replaced by Simpler 4-Substituted Picolinic Acid Analogs


Substituted picolinic acid derivatives exhibit highly substituent-dependent physicochemical and biological behaviour. In published comparative studies, 4-methoxy-pyridine-2-carboxylic acid (4-Mpic) showed superior DNA-binding interaction relative to both 4-chloro-pyridine-2-carboxylic acid (4-Clpic) and unsubstituted picolinic acid, while 4-Clpic demonstrated preferential Gram-positive antibacterial activity [1]. These findings demonstrate that even single-atom or small-group substitutions at the 4-position produce measurably divergent interaction profiles. The target compound's 4-[(2-methoxyethyl)(methyl)amino] substituent introduces an extended polar chain with five hydrogen-bond acceptors and five rotatable bonds—features absent from simpler 4-substituted analogs—resulting in a distinct combination of lipophilicity (XLogP3 = 0.7), polarity (TPSA = 62.7 Ų), and conformational flexibility that cannot be recapitulated by 4-methoxy, 4-chloro, 4-amino, or 4-dimethylamino picolinic acid congeners [2][3][4][5].

Quantitative Differentiation Evidence: 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid vs. Closest 4-Substituted Picolinic Acid Analogs


Hydrogen-Bond Acceptor Capacity: 5 HBA vs. 3–4 HBA in Closest Analogs

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites, contributed by the pyridine nitrogen, the carboxylic acid carbonyl and hydroxyl oxygens, the tertiary amino nitrogen, and the methoxy oxygen of the 2-methoxyethyl chain [1]. This exceeds the HBA count of the four most proximal 4-substituted picolinic acid analogs: 4-methoxypyridine-2-carboxylic acid (4 HBA), 4-chloropyridine-2-carboxylic acid (3 HBA), 4-aminopicolinic acid (4 HBA), and 4-(dimethylamino)pyridine-2-carboxylic acid (4 HBA) [2][3][4][5]. The enhanced HBA count provides superior metal-coordination versatility and increases the number of potential intermolecular hydrogen-bonding contacts in target–protein binding interfaces, a critical consideration for fragment-based drug design and coordination polymer synthesis.

Medicinal chemistry Coordination chemistry Supramolecular chemistry

Topological Polar Surface Area: TPSA 62.7 Ų Occupies a Distinct Intermediate Polarity Window

The target compound has a computed TPSA of 62.7 Ų [1]. This value is significantly higher than 4-chloropyridine-2-carboxylic acid (50.2 Ų), 4-(dimethylamino)pyridine-2-carboxylic acid (53.4 Ų), and 4-methoxypyridine-2-carboxylic acid (59.4 Ų), but lower than 4-aminopicolinic acid (76.2 Ų) [2][3][4][5]. The TPSA value of 62.7 Ų positions the compound below the commonly cited 140 Ų oral bioavailability threshold but above the 60 Ų threshold associated with favourable blood–brain barrier penetration, occupying a polarity window that balances aqueous solubility with membrane permeability in a manner distinct from all four comparators.

Drug-likeness Permeability ADME prediction

Conformational Flexibility: 5 Rotatable Bonds Enable Scaffold Diversification vs. 1–2 in Simpler Analogs

The target compound possesses 5 rotatable bonds, contributed by the 2-methoxyethyl chain (C–C and C–O bonds), the N–methyl group, and the carboxylic acid [1]. In contrast, the most common comparator 4-substituted picolinic acids exhibit substantially fewer rotatable bonds: 4-chloropyridine-2-carboxylic acid (1 rotatable bond), 4-aminopicolinic acid (1 rotatable bond), 4-methoxypyridine-2-carboxylic acid (2 rotatable bonds), and 4-(dimethylamino)pyridine-2-carboxylic acid (2 rotatable bonds) [2][3][4][5]. The 150–400% increase in rotatable bond count provides enhanced conformational sampling capacity, which is particularly relevant for fragment growing, PROTAC linker design, and scaffold-hopping campaigns where molecular flexibility is a critical design parameter.

Scaffold diversification Fragment-based drug discovery PROTAC linker design

Commercial Purity Grade Differentiation: 98% (Leyan) vs. 95% Standard Grade

The compound is commercially available at two distinct purity specifications: 95% (supplied by Sigma-Aldrich/Enamine, Biosynth/CymitQuimica, and MolCore) and 98% (supplied by Leyan) . The 98% purity grade offers a 3-percentage-point improvement in assay specification, corresponding to a reduction in total impurity burden from ≤5% to ≤2%. For multi-step synthetic sequences where cumulative impurity propagation can compromise final product purity, this 60% reduction in maximum impurity content provides a quantifiable quality advantage.

Chemical procurement Quality control Synthetic reliability

Lipophilicity: XLogP3 0.7 Places Target at a Lower Lipophilicity than 4-Chloro (1.3) While Matching 4-Methoxy (0.7)

The computed XLogP3 of the target compound is 0.7 [1]. Among the closest 4-substituted picolinic acid analogs, 4-chloropyridine-2-carboxylic acid is more lipophilic (XLogP3 = 1.3), 4-aminopicolinic acid is more hydrophilic (XLogP3 = 0), and 4-(dimethylamino)pyridine-2-carboxylic acid is marginally more lipophilic (XLogP3 = 0.8) [2][3][4][5]. The target compound shares an identical XLogP3 of 0.7 with 4-methoxypyridine-2-carboxylic acid, but the target achieves this lipophilicity at a higher molecular weight (210.23 vs. 153.14 g/mol) due to the compensating polar character of the amino-methoxyethyl chain. This indicates that the target delivers a different chemical vector at equivalent lipophilicity, offering a distinct SAR exploration path.

Lipophilicity Drug-likeness Lead optimisation

Supply Infrastructure: Multi-Vendor Availability with Documented Batch Traceability via Enamine and Biosynth Catalog Systems

The compound is listed across five independent supplier catalog systems—Enamine (EN300-141453), Biosynth (ZZB77667), CymitQuimica (3D-ZZB77667), Leyan (1553846), and MolCore (MC860013)—with documented CAS registry, MDL number (MFCD14664714), and InChI Key (YRIPALMOFCYREJ-UHFFFAOYSA-N) cross-referencing . The Enamine product is distributed globally through Sigma-Aldrich, providing Certificates of Analysis (CoA) and MSDS documentation . Stock availability spans multiple geographic regions including the US and Ukraine with stated lead times of 1–5 days . This multi-vendor redundancy contrasts with single-source 4-substituted picolinic acid analogs where supply chain disruption poses greater procurement risk.

Supply chain reliability Procurement risk Batch traceability

Recommended Application Scenarios for 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery Requiring Conformationally Flexible Picolinic Acid Fragments

With 5 rotatable bonds—a 150–400% increase over simpler 4-substituted picolinic acids (1–2 rotatable bonds)—this compound provides enhanced conformational sampling for fragment screening libraries where rigid picolinic acid scaffolds limit hit diversity [1][2]. Its intermediate polarity (TPSA 62.7 Ų) and balanced lipophilicity (XLogP3 0.7) position it favourably within drug-like chemical space for fragment elaboration.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis Requiring High-Denticity Carboxylate Ligands

The compound's 5 hydrogen-bond acceptor sites—1–2 more than any common 4-substituted picolinic acid analog—combined with the carboxylic acid chelating moiety, make it a superior candidate for designing metal complexes with higher coordination numbers or unusual geometries [1][2]. The conformational flexibility of the 2-methoxyethyl chain further enables adaptive ligand geometry around metal centres.

PROTAC Linker and Bifunctional Degrader Design Leveraging Flexible, Polar Picolinic Acid Handles

The extended 4-[(2-methoxyethyl)(methyl)amino] substituent provides both a tertiary amino group amenable to further functionalisation and a methoxy terminus for solubility modulation [1]. With 5 rotatable bonds creating a flexible tether between the picolinic acid core and potential E3 ligase-binding motifs, this compound is structurally pre-adapted for PROTAC linker applications where conformational adaptability and balanced polarity are critical for ternary complex formation [2].

High-Purity Intermediate for Multi-Step Medicinal Chemistry Synthesis

The 98% purity grade (Leyan) provides a ≤2% impurity burden, compared to ≤5% for the standard 95% grade [1][2]. For synthetic sequences exceeding 5 steps, where cumulative impurity propagation can reduce final product purity below 85%, the higher initial purity specification offers a measurable quality advantage. The multi-vendor supply infrastructure ensures resupply continuity across long-duration synthesis campaigns .

Quote Request

Request a Quote for 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.